molecular formula C21H18N2O5S B2574475 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 868369-73-7

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No. B2574475
CAS RN: 868369-73-7
M. Wt: 410.44
InChI Key: YFXLZYIEXALJGY-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, also known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDC is a heterocyclic compound that contains a benzothiazole ring and a chromene ring, which are connected by a carboxamide group.

Scientific Research Applications

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a compound that belongs to the class of benzothiazoles, a group of compounds known for their diverse applications in medicinal chemistry and materials science. This review focuses on the scientific research applications of this compound, excluding information related to drug use, dosage, and side effects.

Benzothiazoles in Medicinal Chemistry

Benzothiazole derivatives, including compounds similar to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of pharmacological activities such as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of benzothiazole-containing compounds has been a basis for the development of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the significance of the benzothiazole nucleus in drug design and discovery (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives has been evaluated using assays like the ABTS/PP decolorization assay. These studies contribute to understanding the reaction pathways that underlie the antioxidant capacity of such compounds, providing insights into their potential applications in preventing oxidative stress-related diseases (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).

Mechanism of Action

Target of Action

GNF-Pf-4378, also known as N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, is a potent inhibitor of the human indoleamine 2,3-dioxygenase 2 (hIDO2) enzyme . This enzyme plays a crucial role in the metabolism of tryptophan into kynurenine, a pathway that has been implicated in various diseases, including cancer and neurodegenerative disorders .

Mode of Action

The compound GNF-Pf-4378 interacts with its target, hIDO2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal metabolic conversion of tryptophan into kynurenine, which can lead to alterations in cellular functions and responses .

Biochemical Pathways

The primary biochemical pathway affected by GNF-Pf-4378 is the kynurenine pathway . By inhibiting hIDO2, GNF-Pf-4378 reduces the production of kynurenine and its downstream metabolites. These metabolites have various effects on cellular functions, including modulation of the immune response and neuronal excitability .

Pharmacokinetics

The effectiveness of such compounds is often influenced by their adme properties, which can impact their bioavailability, half-life, and overall pharmacological activity .

Result of Action

The molecular and cellular effects of GNF-Pf-4378’s action primarily involve alterations in the kynurenine pathway and its downstream effects . By inhibiting hIDO2, GNF-Pf-4378 can modulate immune responses and neuronal activity through its impact on kynurenine metabolites .

Action Environment

The action, efficacy, and stability of GNF-Pf-4378 can be influenced by various environmental factors. These may include the presence of other metabolites or drugs, the pH of the environment, and the specific cellular context . .

properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXLZYIEXALJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.